molecular formula C16H13N3O3S B13362740 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13362740
M. Wt: 327.4 g/mol
InChI Key: JNQXEGSSBPCRDK-UHFFFAOYSA-N
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Description

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, an oxoethyl group, and a methylthio group attached to a nicotinate moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanophenylamine with ethyl 2-(methylthio)nicotinate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a crucial factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may contribute to various biological effects, including anticancer, antimicrobial, and antioxidant activities. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure

The chemical formula for this compound is C13H12N2O3S. Its structural representation can be described as follows:

  • Molecular Weight : 276.31 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=C(C=C1)C#N)C(=O)C(SC)C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Reference
HeLa6–7
HCT-11610–15
MCF-78–12

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased early apoptotic populations and elevated sub-G1 phase cell cycle percentages in treated cells. Additionally, caspase activation assays confirmed that the compound triggers apoptotic pathways in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

Preliminary investigations into the antioxidant capacity of this compound have shown promising results. The compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.

Case Studies

  • HeLa Cell Study : A study conducted by researchers evaluated the cytotoxicity of various derivatives of the compound against HeLa cells. The results demonstrated that modifications to the phenyl ring significantly affected cytotoxic potency, with certain substitutions leading to enhanced activity ( ).
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against common pathogens. The study revealed that compounds with a methylthio group exhibited superior activity compared to their counterparts without this modification ( ).

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(4-cyanoanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H13N3O3S/c1-23-15-13(3-2-8-18-15)16(21)22-10-14(20)19-12-6-4-11(9-17)5-7-12/h2-8H,10H2,1H3,(H,19,20)

InChI Key

JNQXEGSSBPCRDK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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